molecular formula C6H9ClN2 B2502529 5-Chloro-1-ethyl-3-methyl-1H-pyrazole CAS No. 31272-06-7

5-Chloro-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B2502529
CAS No.: 31272-06-7
M. Wt: 144.6
InChI Key: ZLNJYINENJTGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-ethyl-3-methyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with chlorine, ethyl, and methyl substituents

Scientific Research Applications

Chemistry: 5-Chloro-1-ethyl-3-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it a valuable intermediate in the synthesis of these products .

Safety and Hazards

5-Chloro-1-ethyl-3-methyl-1H-pyrazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or preventing microbial growth .

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole
  • 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1-phenyl-1H-pyrazole

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications, such as enzyme inhibition and agrochemical production .

Properties

IUPAC Name

5-chloro-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNJYINENJTGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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